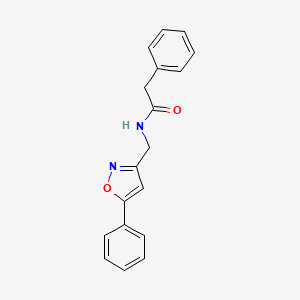

2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-18(11-14-7-3-1-4-8-14)19-13-16-12-17(22-20-16)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXCIZXEHJJFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide typically involves the reaction of 5-phenylisoxazole-3-carboxylic acid with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with an amine, such as methylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isoxazole ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted isoxazole derivatives with various functional groups attached.

Scientific Research Applications

2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity : The target compound’s (5-phenylisoxazol-3-yl)methyl group distinguishes it from simpler alkyl (e.g., 3-phenylpropyl) or propargyl substituents . This bulky, aromatic substituent may enhance binding to hydrophobic enzyme pockets compared to linear chains.

Synthetic Routes : Most analogs are synthesized via nucleophilic substitution (e.g., chloroacetyl chloride reactions ) or reductions (e.g., nitro to amine conversion ). The target compound’s synthesis likely requires coupling of 2-phenylacetic acid with (5-phenylisoxazol-3-yl)methanamine.

Isoxazole Modifications : Compared to sulfamoyl-linked isoxazoles , the target’s direct methylene linkage may improve metabolic stability by reducing susceptibility to hydrolysis.

Physicochemical Comparisons

- Hydrogen Bonding: Compounds like N-[(2-hydroxynaphthalen-1-yl)(aryl)methyl]acetamide exhibit intramolecular N–H⋯O and O–H⋯O bonds, influencing crystallinity and solubility . The target compound’s isoxazole oxygen may similarly participate in H-bonding, enhancing solubility relative to non-heterocyclic analogs.

Structure-Activity Relationship (SAR) Trends

Phenyl vs. Bulky R² groups (e.g., 3-phenylpropyl) may reduce solubility but enhance binding in hydrophobic pockets .

Isoxazole vs. Sulfonamide Linkers :

Biological Activity

2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features an acetamide functional group linked to a phenyl and isoxazole moiety, which is crucial for its biological activity.

Target of Action

The primary target of this compound is cyclooxygenase-2 (COX-2) . This enzyme plays a significant role in the inflammatory response by converting arachidonic acid into prostaglandins, which mediate inflammation and pain.

Mode of Action

The compound acts as a potent and selective inhibitor of COX-2. By inhibiting this enzyme, it reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is primarily metabolized in the liver and excreted in urine. The compound's absorption and distribution characteristics suggest it can effectively reach systemic circulation following administration.

Anti-inflammatory Effects

Research has shown that this compound effectively reduces inflammation in various models. In animal studies, administration resulted in significant reductions in inflammatory markers such as IL-1 beta and TNF-alpha, which are critical mediators in inflammatory processes .

Antimicrobial Potential

While the primary focus has been on its anti-inflammatory properties, preliminary studies suggest potential antimicrobial activity against certain bacterial strains. The specific mechanism by which it exerts this effect requires further investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

- Inflammation Model Study : In a controlled study involving adjuvant-induced arthritis in rats, treatment with this compound significantly reduced paw edema and body weight loss compared to control groups. Serum analysis showed lowered levels of pro-inflammatory cytokines .

- Antimicrobial Activity Assessment : A series of tests evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that while the compound was more effective against Gram-positive strains like Staphylococcus aureus, it showed moderate activity against Gram-negative bacteria .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.